molecular formula C13H18N2O3 B1360422 n,n-Diisopropyl-3-nitrobenzamide CAS No. 2448-06-8

n,n-Diisopropyl-3-nitrobenzamide

Cat. No.: B1360422
CAS No.: 2448-06-8
M. Wt: 250.29 g/mol
InChI Key: UFFKMMNKRCCXPE-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-3-nitrobenzamide: is an organic compound with the molecular formula C13H18N2O3 . It is a derivative of benzamide, where the amide nitrogen is substituted with two isopropyl groups and the benzene ring is substituted with a nitro group at the meta position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation: One common method for synthesizing N,N-Diisopropyl-3-nitrobenzamide involves the direct condensation of 3-nitrobenzoic acid with diisopropylamine.

    Ultrasonic Irradiation: Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth.

Industrial Production Methods: Industrial production of this compound often employs the direct condensation method due to its simplicity and scalability. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: The major product is N,N-Diisopropyl-3-aminobenzamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

Chemistry: N,N-Diisopropyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research .

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial applications, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of N,N-Diisopropyl-3-nitrobenzamide largely depends on its chemical structure. The nitro group can undergo reduction to form an amine, which can interact with biological targets such as enzymes and receptors. The isopropyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Uniqueness: N,N-Diisopropyl-3-nitrobenzamide is unique due to the presence of both the nitro group and the diisopropyl groups. The nitro group imparts specific reactivity, while the diisopropyl groups provide steric effects that influence the compound’s chemical and biological properties .

Biological Activity

N,N-Diisopropyl-3-nitrobenzamide (CAS Number: 2448-06-8) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanism of action, synthesis, and comparisons with similar compounds, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a nitro group at the meta position relative to the amide group, along with two isopropyl groups attached to the nitrogen atom. This unique structure enhances its lipophilicity and biological activity. The molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3}.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo reduction to form an amine. This transformation allows the compound to interact with various biological targets, including enzymes and receptors. The steric hindrance provided by the isopropyl groups influences the compound's binding affinity and selectivity towards these molecular targets.

Biological Activity

Research indicates that this compound exhibits promising pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially acting as a precursor in the synthesis of more complex pharmaceutical agents.
  • Inhibition Studies : The compound has been evaluated for its potential inhibitory effects on certain biological pathways, although specific data on inhibition rates or IC50 values are still limited and require further investigation .

Synthesis

The synthesis of this compound typically involves a reaction between 3-nitrobenzoic acid chloride and diisopropylamine:

3 Nitrobenzoic Acid Chloride+DiisopropylamineN N Diisopropyl 3 nitrobenzamide+HCl\text{3 Nitrobenzoic Acid Chloride}+\text{Diisopropylamine}\rightarrow \text{N N Diisopropyl 3 nitrobenzamide}+\text{HCl}

This method allows for high yields (often exceeding 70%) under optimized conditions, making it a viable candidate for large-scale synthesis in pharmaceutical applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
3-NitrobenzamideNitro group at para positionDifferent solubility and reactivity
N,N-Dimethyl-3-nitrobenzamideDimethyl groups instead of isopropylOften used as a model compound in drug design
4-NitrophenylacetamideAcetamide instead of benzamidePotentially different biological activities

This compound stands out due to its dual isopropyl substitution, which enhances its lipophilicity compared to other similar compounds, potentially affecting its bioavailability and interaction profiles .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Preclinical Models : Initial assessments in preclinical models have shown that this compound could be effective in creating more efficient synthesis routes for pharmaceuticals.
  • Synthetic Pathways : The compound has been utilized in synthetic pathways involving amide bond formation, demonstrating versatility in organic synthesis.

Properties

IUPAC Name

3-nitro-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)14(10(3)4)13(16)11-6-5-7-12(8-11)15(17)18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFKMMNKRCCXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947374
Record name 3-Nitro-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2448-06-8
Record name MLS000736562
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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